

# Literature review on the synthesis of substituted quinolin-2-ones

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Compound of Interest

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# The Synthesis of Substituted Quinolin-2-ones: A Technical Guide

The quinolin-2-one (or 2-quinolone) scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, making them highly valuable in drug discovery and development.[2][3][4] Marketed drugs such as Brexpiprazole (antipsychotic) and Rebamipide (antiulcer agent) feature this core structure, highlighting its significance in medicinal chemistry.[5] This technical guide provides a comprehensive literature review of the key synthetic strategies for constructing substituted quinolin-2-ones, with a focus on classical named reactions, modern transition-metal-catalyzed methods, and green synthetic approaches.

## **Classical Synthetic Approaches**

Traditional methods for quinolin-2-one synthesis often involve the cyclization of prefunctionalized benzene precursors. These named reactions, while foundational, sometimes require harsh conditions or have limited substrate scope.

### **Knorr Quinoline Synthesis**

The Knorr synthesis is a cornerstone reaction for producing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) from  $\beta$ -ketoanilides.[6] The reaction typically involves the



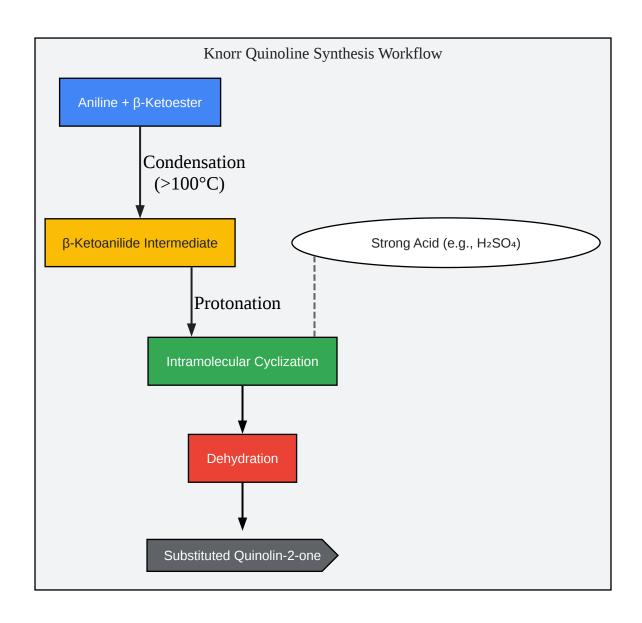




cyclization of the anilide intermediate using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[6][7][8]

The general mechanism involves the initial formation of a  $\beta$ -ketoanilide from an aniline and a  $\beta$ -ketoester. This intermediate is then protonated by a strong acid, facilitating an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the final quinolin-2-one product.[7]





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Caption: General workflow of the Knorr Synthesis.



Table 1: Examples of Knorr Synthesis

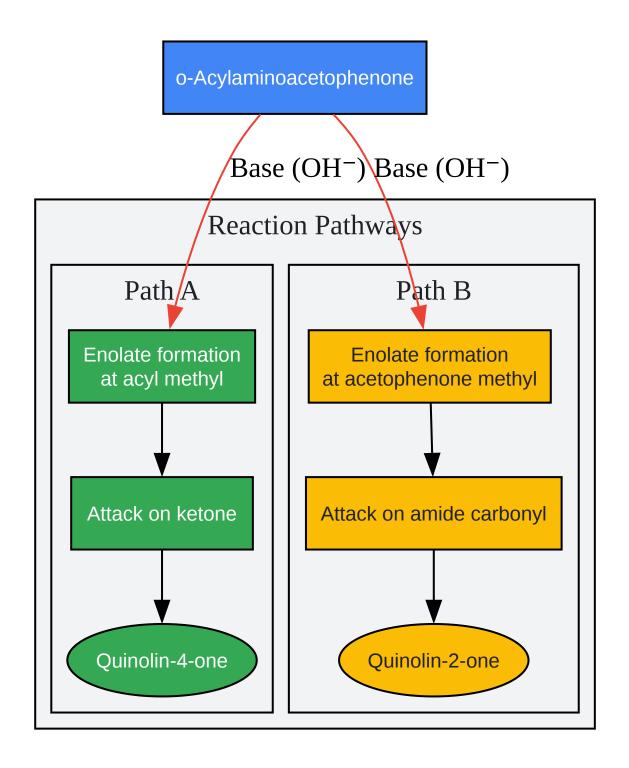
Entry	Arylamine	β-Ketoester	Conditions	Product	Yield (%)
1	Aniline	Ethyl acetoacetate	H <sub>2</sub> SO <sub>4</sub> , 60- 70°C, 6h	4- Methylquinoli n-2(1H)-one	80
2	m-Toluidine	Ethyl benzoylacetat e	PPA, 100°C	4-Phenyl-7- methylquinoli n-2(1H)-one	-
3	4- Bromoaniline	Ethyl acetoacetate	H2SO4	6-Bromo-4- methylquinoli n-2(1H)-one	-

Data compiled from representative examples in the literature.[7][9]

## **Camps Cyclization**

The Camps cyclization is another key method that transforms an o-acylaminoacetophenone into two potential hydroxyquinoline isomers using a hydroxide ion base.[10][11] The regioselectivity, yielding either a quinolin-2-one or a quinolin-4-one, depends on the reaction conditions and the structure of the starting material.[10][12] The reaction proceeds via an intramolecular aldol-type condensation.[12]





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Caption: Competing pathways in the Camps Cyclization.



#### **Other Classical Methods**

- Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone) to form a quinoline.[13][14] While primarily for quinolines, modifications can yield quinolin-2-ones.
- Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[15][16] Like the Friedländer synthesis, it is not a direct route to quinolin-2-ones but is a foundational quinoline synthesis.[17]
- Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[18][19]

## **Transition-Metal Catalyzed Synthesis**

Modern organic synthesis has been revolutionized by transition-metal catalysis, which offers milder reaction conditions, higher efficiency, and broader functional group tolerance.[20][21] Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolin-2-ones.[5]

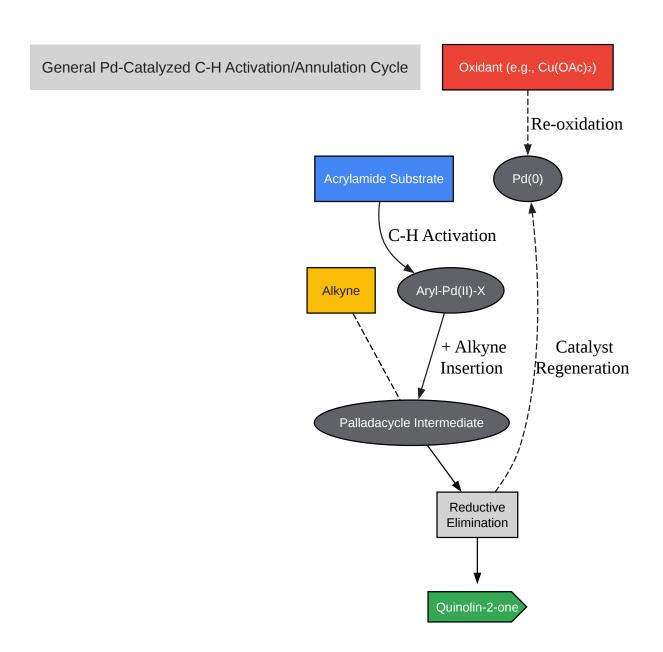
## **Palladium-Catalyzed Reactions**

Palladium catalysts are widely used for various C-H activation, cross-coupling, and cyclization reactions to construct the quinolin-2-one core.[22]

Common strategies include:

- Heck Reaction/Aminocyclization: A Pd-catalyzed Heck-type coupling between a 2-haloaniline and an acrylate derivative, followed by an intramolecular aminocyclization, can yield 4substituted quinolin-2-ones.[5]
- C-H Activation/Annulation: The direct C-H activation of anilines or acrylamides, followed by coupling with an alkyne or other partner and subsequent cyclization, provides an atomeconomical route to highly substituted quinolin-2-ones.[5][22]
- Carbonylative Cyclization: Palladium catalysts can mediate the insertion of carbon monoxide (CO) in reactions involving aryl halides and alkynes to construct the lactam ring of the quinolin-2-one system.





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